molecular formula C12H20ClNO2 B6361864 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240568-25-5

2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6361864
CAS No.: 1240568-25-5
M. Wt: 245.74 g/mol
InChI Key: XFMYDIZSTZZGNC-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.1182566 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite of the neurotransmitter dopamine and is considered a potential biomarker for certain medical conditions . The compound’s interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are particularly noteworthy. These interactions involve the oxidation and methylation of the compound, respectively, which can influence its activity and stability in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine metabolite suggests that it may impact dopaminergic signaling pathways, which are crucial for numerous physiological processes, including mood regulation and motor control . Additionally, the compound’s interaction with cellular receptors and transporters can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, its interaction with monoamine oxidase (MAO) can lead to the inhibition or activation of this enzyme, affecting the breakdown of neurotransmitters . Additionally, the compound’s ability to undergo methylation by catechol-O-methyltransferase (COMT) can result in changes in its chemical structure and biological activity. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may influence the long-term effects of the compound on cellular function. Additionally, the compound’s stability in different experimental setups can affect its efficacy and reliability in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play key roles in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of various metabolites in the body. Additionally, the compound’s involvement in dopamine metabolism suggests that it may impact other related pathways, further highlighting its significance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution in tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can impact its interactions with other biomolecules and its overall biological effects

Properties

IUPAC Name

2-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3;/h4-6,9,13-14H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMYDIZSTZZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.